2,4-Difluoro-6-methylcinnamic acid
Overview
Description
2,4-Difluoro-6-methylcinnamic acid is an organic compound with the molecular formula C10H8F2O2. It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-methylcinnamic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various substituted cinnamic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The scalability of this method, along with the availability of starting materials, makes it a viable option for industrial synthesis. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-methylcinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 2,4-Difluoro-6-methylhydrocinnamic acid.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of difluoromethylbenzoic acids.
Reduction: Formation of 2,4-Difluoro-6-methylhydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-6-methylcinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive cinnamic acid derivatives.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-methylcinnamic acid in biological systems involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Cinnamic Acid: The parent compound, lacking the fluorine and methyl substitutions.
2,4-Difluorocinnamic Acid: Similar structure but without the methyl group.
6-Methylcinnamic Acid: Similar structure but without the fluorine atoms.
Uniqueness
2,4-Difluoro-6-methylcinnamic acid is unique due to the combined presence of fluorine atoms and a methyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability and bioavailability, while the methyl group can influence its reactivity and interaction with biological targets .
Properties
IUPAC Name |
3-(2,4-difluoro-6-methylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6-4-7(11)5-9(12)8(6)2-3-10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWGQZLYYLQARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=CC(=O)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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